molecular formula C3H4Cl2N2O B15166995 3-Chloro-2-oxopropanehydrazonoyl chloride CAS No. 277298-57-4

3-Chloro-2-oxopropanehydrazonoyl chloride

Cat. No.: B15166995
CAS No.: 277298-57-4
M. Wt: 154.98 g/mol
InChI Key: FJKNGLQXXHMJPX-UHFFFAOYSA-N
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Description

3-Chloro-2-oxopropanehydrazonoyl chloride is a chemical compound with the molecular formula C3H3Cl2N2O. It is known for its reactivity and is used in various chemical synthesis processes. This compound is particularly significant in the field of organic chemistry due to its ability to participate in a variety of reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-oxopropanehydrazonoyl chloride typically involves the reaction of hydrazine derivatives with chlorinated acyl chlorides. One common method includes the reaction of 3-chloro-2-oxopropanoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-oxopropanehydrazonoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-2-oxopropanehydrazonoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the electrophilic carbonyl group and the chlorine atom, which can be readily displaced by nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-oxopropanehydrazonoyl chloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to form stable hydrazones makes it particularly valuable in the synthesis of complex organic molecules .

Properties

CAS No.

277298-57-4

Molecular Formula

C3H4Cl2N2O

Molecular Weight

154.98 g/mol

IUPAC Name

3-chloro-2-oxopropanehydrazonoyl chloride

InChI

InChI=1S/C3H4Cl2N2O/c4-1-2(8)3(5)7-6/h1,6H2

InChI Key

FJKNGLQXXHMJPX-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(=NN)Cl)Cl

Origin of Product

United States

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